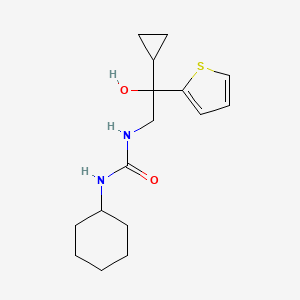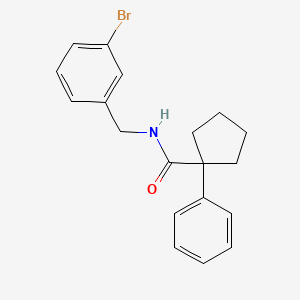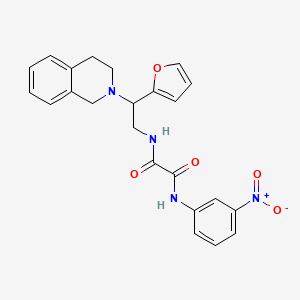
1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea, also known as CCT251545, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as cyclin-dependent kinase (CDK) inhibitors, which are being extensively studied for their potential in cancer therapy. In
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Acetylcholinesterase Inhibitors : A series of urea derivatives, including those with cyclohexyl groups, have been synthesized and evaluated for their antiacetylcholinesterase activity. These compounds are designed to optimize the spacer length between pharmacophoric moieties, showing that a flexible spacer can maintain high inhibitory activities, which is crucial for developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).
Corrosion Inhibition : Urea derivatives, specifically 1,3,5-triazinyl urea derivatives, have demonstrated efficient corrosion inhibition properties for mild steel in acidic solutions. This application is significant for protecting industrial materials and infrastructure from corrosive damage (Mistry et al., 2011).
Organic Synthesis and Material Science
Synthesis of Hydroxamic Acids and Ureas : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids, providing a racemization-free, environmentally friendly, and cost-effective method (Thalluri et al., 2014).
Corrosion Inhibition : The study of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic environments reveals their potential in protecting metals from corrosion, emphasizing their practical application in industrial settings (Mistry et al., 2011).
Catalyzed Synthesis : Urea has been used as a catalyst in the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, showcasing an example of utilizing urea in catalysis to achieve high yields in environmentally friendly conditions (Li et al., 2012).
Environmental Studies
- Environmental Exposure to Plasticizers : Research has investigated the environmental exposure to DINCH, a plasticizer used to replace phthalates, by measuring urinary concentrations of its metabolites. This study underscores the importance of monitoring environmental and human exposure to synthetic chemicals (Silva et al., 2013).
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by CPTH-127 are also under investigation. Given the compound’s structure, it may be involved in pathways related to thiophene derivatives. Thiophene derivatives have been shown to exhibit a variety of properties and applications, including roles in the advancement of organic semiconductors and the fabrication of organic light-emitting diodes .
Result of Action
The molecular and cellular effects of CPTH-127’s action are yet to be determined. .
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-15(18-13-5-2-1-3-6-13)17-11-16(20,12-8-9-12)14-7-4-10-21-14/h4,7,10,12-13,20H,1-3,5-6,8-9,11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWONDFDRZJDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[(2,4-dichlorophenyl)carbamoylamino]prop-2-enoate](/img/structure/B2446796.png)
![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446797.png)


![1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2446805.png)
![Benzyl 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2446806.png)
![3-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2446807.png)
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B2446808.png)
![N-[(2-chlorophenyl)methyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2446809.png)



![N-(3,4-dimethoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2446814.png)